1-Butylcyclohexane-1-carbaldehyde
Description
1-Butylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a butyl substituent and an aldehyde functional group at the 1-position of the ring. Its molecular formula is $ \text{C}{11}\text{H}{20}\text{O} $, with a structure characterized by a six-membered cyclohexane ring substituted with a butyl chain (-C$4$H$9$) and a formyl group (-CHO). Aldehydes of this type are typically intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, or fragrances.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-butylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h10H,2-9H2,1H3 |
InChI Key |
MWYOEMWSZXSMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong base, followed by oxidation of the resulting butylcyclohexane to introduce the aldehyde group. Another method involves the hydroformylation of 1-butylcyclohexene, where the double bond is converted into an aldehyde group using a catalyst such as rhodium or cobalt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The reaction conditions typically include elevated temperatures and pressures to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms on the butyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), often in the presence of a catalyst or under UV light
Major Products:
Oxidation: 1-Butylcyclohexane-1-carboxylic acid
Reduction: 1-Butylcyclohexane-1-methanol
Substitution: Various halogenated derivatives of this compound
Scientific Research Applications
1-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts a distinct aroma.
Mechanism of Action
The mechanism of action of 1-butylcyclohexane-1-carbaldehyde primarily involves its aldehyde functional group. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or hemiacetals, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Table 1: Comparative Properties of Cyclohexane Derivatives
*Collision Cross-Section (CCS) values are experimental for 1-ethoxycyclohexane-1-carbaldehyde ; values for this compound are extrapolated based on substituent bulk.
Physical and Spectral Properties
- Hydrophobicity : The butyl group increases hydrophobicity relative to ethoxy or methyl substituents, reducing aqueous solubility. This property is critical for applications in lipid-rich environments or as a scaffold in drug design.
- Collision Cross-Section (CCS) : The ethoxy analog exhibits CCS values ranging from 135.7–146.2 Ų (depending on adducts) . The butyl derivative likely has a larger CCS due to its longer alkyl chain, impacting its behavior in mass spectrometry and chromatographic separation.
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